N-butyl-4,5-dihydro-1,3-thiazol-2-amine
CAS No.: 13846-59-8
Cat. No.: VC20995691
Molecular Formula: C7H14N2S
Molecular Weight: 158.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13846-59-8 |
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Molecular Formula | C7H14N2S |
Molecular Weight | 158.27 g/mol |
IUPAC Name | N-butyl-4,5-dihydro-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C7H14N2S/c1-2-3-4-8-7-9-5-6-10-7/h2-6H2,1H3,(H,8,9) |
Standard InChI Key | LPCCCOIMYNLNEX-UHFFFAOYSA-N |
SMILES | CCCCNC1=NCCS1 |
Canonical SMILES | CCCCNC1=NCCS1 |
Introduction
Chemical Structure and Fundamental Properties
Structural Characteristics
N-butyl-4,5-dihydro-1,3-thiazol-2-amine consists of a 4,5-dihydro-1,3-thiazole core with an N-butyl-substituted amino group at the C-2 position. The dihydrothiazole ring contains a nitrogen atom at position 3 and a sulfur atom between positions 1 and 5, creating a five-membered heterocyclic structure with partial saturation between C-4 and C-5. Unlike its fully aromatic thiazole counterparts, the 4,5-dihydro structure affects the electronic properties and reactivity of the ring system, potentially influencing its biological activities and chemical behavior in various environments .
The compound shares structural similarities with 2-butyl-4,5-dihydro-1,3-thiazole but differs by having an amino group at the C-2 position . This amino functionality provides additional sites for hydrogen bonding and nucleophilic reactions, significantly altering the compound's physicochemical properties and potential biological interactions.
Molecular Properties and Identification Data
Based on the compound's structure and information from similar aminothiazoles, the following properties can be determined:
Table 1. Molecular Properties of N-butyl-4,5-dihydro-1,3-thiazol-2-amine
Property | Value | Method |
---|---|---|
Molecular Formula | C₇H₁₄N₂S | Computed |
Molecular Weight | 158.27 g/mol | Computed |
Hydrogen Bond Donors | 1 | Based on structure |
Hydrogen Bond Acceptors | 2 | Based on structure |
Rotatable Bond Count | 4 | Based on structure |
The compound's identification can be aided by spectroscopic methods similar to those used for related compounds. The expected InChI key and SMILES notation would follow conventional representation methods for organic molecules with similar structural features .
Synthesis and Chemical Reactivity
Structural Feature | Potential Effect on Activity |
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N-butyl chain | Increased lipophilicity; potential for hydrophobic interactions |
2-Amino group | Hydrogen bonding interactions; potential for derivatization |
4,5-Dihydrothiazole ring | Altered ring geometry and electronic properties compared to thiazole |
These structure-activity relationships are hypothesized based on knowledge of similar compounds and general medicinal chemistry principles .
Analytical Characterization
Spectroscopic Properties
N-butyl-4,5-dihydro-1,3-thiazol-2-amine would exhibit characteristic spectroscopic features that could aid in its identification and structural confirmation. These would include:
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¹H NMR spectroscopy: Expected signals include those from the butyl chain (0.9-1.8 ppm), the CH₂ groups in the dihydrothiazole ring (3.2-4.2 ppm), and the NH proton (5.5-6.5 ppm)
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¹³C NMR spectroscopy: Characteristic signals would include the C-2 carbon (approximately 160-170 ppm), the C-4 and C-5 carbons (30-50 ppm), and the butyl chain carbons (13-40 ppm)
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IR spectroscopy: Notable absorption bands would include N-H stretching (3300-3500 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), C=N stretching (1600-1650 cm⁻¹), and C-S stretching (600-700 cm⁻¹)
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Mass spectrometry: The compound would show a molecular ion peak at m/z 158 corresponding to its molecular weight, with fragmentation patterns likely involving the loss of the butyl group and opening of the thiazole ring
Comparative Analysis with Related Compounds
Structural Variations and Their Effects
A comparison of N-butyl-4,5-dihydro-1,3-thiazol-2-amine with structural analogs provides insights into how specific modifications affect properties and potential biological activities.
Table 3. Comparison with Structurally Related Compounds
Compound | Key Structural Difference | Potential Effect |
---|---|---|
N-butyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine | Addition of phenyl at C-5 | Increased lipophilicity; potential π-stacking interactions; higher molecular weight (234.36 g/mol) |
2-Butyl-4,5-dihydro-1,3-thiazole | No 2-amino group; butyl directly on C-2 | Loss of H-bond donor capacity; different electronic properties of the thiazole ring |
2-Aminothiazole (unsubstituted) | Aromatic thiazole ring; no N-butyl group | Increased rigidity; different electronic distribution; lower lipophilicity |
These structural variations significantly influence physicochemical properties, including solubility, membrane permeability, and potential biological target interactions .
Applications in Drug Discovery
The aminothiazole scaffold provides a versatile platform for medicinal chemistry exploration. N-butyl-4,5-dihydro-1,3-thiazol-2-amine represents a potential starting point for developing compounds with specific biological activities through systematic modifications:
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N-acylation or N-alkylation of the 2-amino group could yield compounds with altered hydrogen bonding profiles
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Substitution at the C-4 or C-5 positions might introduce additional pharmacophoric elements
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Oxidation to the fully aromatic thiazole would alter the electronic properties and conformational flexibility
Such modifications could be guided by computational modeling and structure-based design approaches to optimize interactions with specific biological targets .
Future Research Directions
Synthetic Methodology Development
Efforts to develop more efficient and selective methods for synthesizing N-butyl-4,5-dihydro-1,3-thiazol-2-amine and its derivatives would be valuable. Potential approaches include:
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Green chemistry methods utilizing catalytic systems
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Microwave-assisted synthesis for improved efficiency
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Stereoselective synthesis methods if chirality at C-4 or C-5 is introduced by additional substituents
These methodological advancements would facilitate the preparation of diverse analogs for structure-activity relationship studies .
Biological Evaluation
Comprehensive biological evaluation of N-butyl-4,5-dihydro-1,3-thiazol-2-amine would provide valuable insights into its potential applications. Key areas for investigation include:
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Antimicrobial activity against various pathogens, with particular attention to drug-resistant strains
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Mechanism of action studies to identify molecular targets
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Structure-activity relationship studies through systematic modification of the core structure
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Toxicity and pharmacokinetic profiling to assess drug development potential
Such studies would expand our understanding of this compound class and potentially reveal new applications in medicinal chemistry .
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